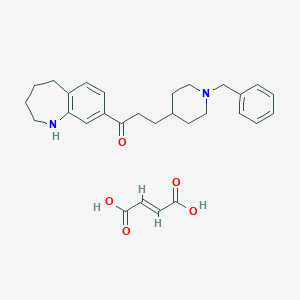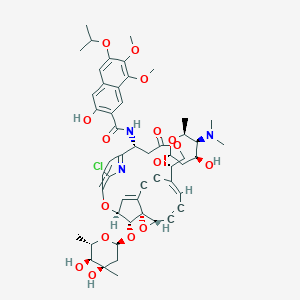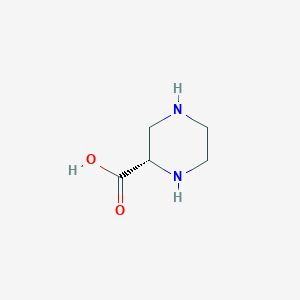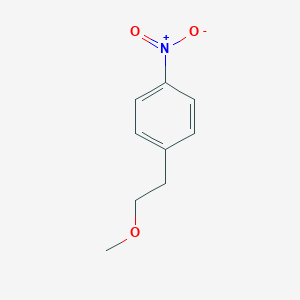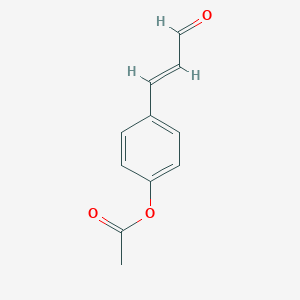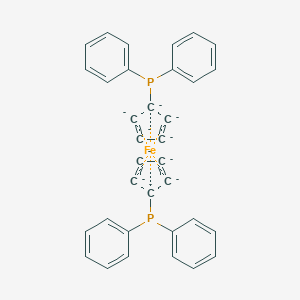
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron" is part of a family of iron-cyclopentadienyl complexes that have been synthesized with various phosphane co-ligands. These compounds are of interest due to their structural characteristics and potential biological activities, such as cytotoxic effects against cancer cells .
Synthesis Analysis
The synthesis of these iron-cyclopentadienyl complexes involves the combination of iron with cyclopentadienyl and different phosphane ligands. For instance, the compound [Fe(Cp)(CO)(PPh3)I] is synthesized and characterized by standard analytical and spectroscopic techniques. The synthesis process is designed to yield compounds with specific ligands that can influence the overall properties and reactivity of the complex .
Molecular Structure Analysis
The molecular structure of these complexes is determined by X-ray crystallography. For example, [Fe(Cp)(CO)(PPh3)I] crystallizes in the orthorhombic space group P212121, containing only one enantiomer in its crystal packing. This contrasts with another compound in the family, [Fe(η^5-Cp)(CO)(P(Ph-p-F)3)I], which crystallizes in the centrosymmetric space group Pbca and exhibits significant disorder, likely due to the presence of two enantiomers .
Chemical Reactions Analysis
The reactivity of these complexes in chemical reactions is notable. For instance, the diamond-shaped heterometallic cyanide-bridged complex [CpFe(CO)(μ-CN)2Cu(CH3CN)2]2 can undergo coordination geometry changes at the copper centers upon the addition of phosphane ligands. This reactivity demonstrates the versatility of these complexes in forming various structures with different ligands, which can be exploited in catalysis or material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of these iron-cyclopentadienyl complexes are influenced by their ligands. The stability of these compounds in aqueous solutions has been confirmed, which is essential for biological applications. The cytotoxicity of the cationic complexes bearing triphenylphosphane or tris(4-fluorophenyl)phosphane against cervical HeLa human cancer cells indicates that the electronic features of the compounds are related to their biological activity. This suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents .
Aplicaciones Científicas De Investigación
Molecular Sensing and Ligand Behavior
A study by Siemeling et al. (2004) explores a ligand closely related to tetraphenylcyclopentadienone, acting as a molecular electrochemical sensor towards a range of divalent metal ions. This compound exhibits favorable electrochemical behavior, forming chelates with enhanced stability upon reduction, indicating its potential in redox switches and sensors (Siemeling et al., 2004).
Biological Activity
Deghadi and Mohamed (2022) discuss the synthesis of complexes from ferrocenyl Schiff base ligands, showing promising antibacterial and anticancer activities. These findings highlight the potential of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron derivatives in developing new therapeutic agents (Deghadi & Mohamed, 2022).
Synthesis and Structural Insights
Nakadaira, Kobayashi, and Sakurai (1986) report on the synthesis of tricarbonyl cyclopenta-2,4-dien-1-yl complexes with iron, demonstrating the versatile reactivity and potential for creating novel organometallic structures. This research underscores the significance of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron in organometallic chemistry and material science (Nakadaira, Kobayashi, & Sakurai, 1986).
Photoluminescence and Material Applications
Zhang et al. (2013) synthesized cyclopentadiene derivatives displaying aggregation-induced emission enhancement (AIEE) characteristics. The study investigates photoluminescence properties in solutions and the aggregation state, offering insights into the potential use of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron derivatives in optoelectronic applications (Zhang et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H10P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12H;/q2*-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAAITVNCIMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20FeP2-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11979534 | |
CAS RN |
12150-46-8 |
Source


|
| Record name | NSC238923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
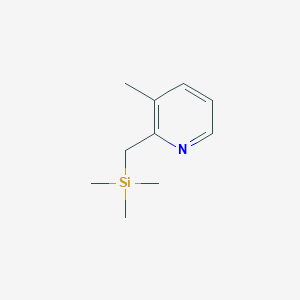
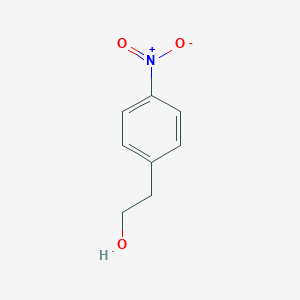
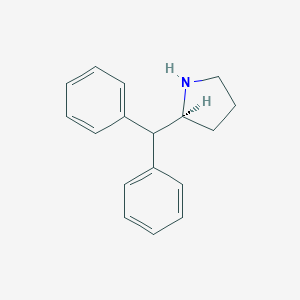
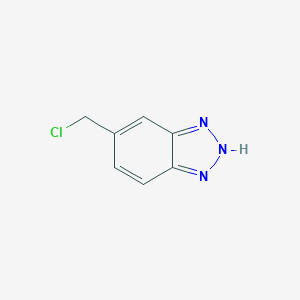
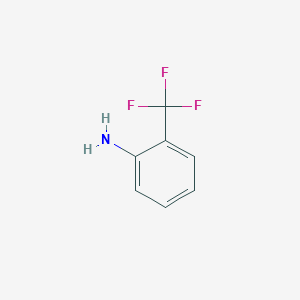
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
